2-Chlorocyclopentanone
Overview
Description
2-Chlorocyclopentanone is a chemical compound with the molecular formula C5H7ClO . It has an average mass of 118.562 Da and a monoisotopic mass of 118.018539 Da . It is also known by other names such as Alpha-Chlorocyclopentanone .
Synthesis Analysis
This compound can be synthesized from various chemical reactions. For instance, it has been used in a diastereoselective (3 + 2) dearomative annulation of 3-substituted indoles with α-haloketones .Molecular Structure Analysis
The molecular structure of this compound consists of 5 carbon atoms, 7 hydrogen atoms, 1 chlorine atom, and 1 oxygen atom . The InChIKey for this compound is AXDZFGRFZOQVBV-UHFFFAOYSA-N .Chemical Reactions Analysis
This compound has been involved in various chemical reactions. For example, it has been used in a diastereoselective (3 + 2) dearomative annulation of 3-substituted indoles with α-haloketones .Physical and Chemical Properties Analysis
This compound has a molecular weight of 118.561 . It has a boiling point of 72-74 °C at 12 mmHg . The density of this compound is 1.185 g/mL at 25 °C .Scientific Research Applications
Synthesis Applications
- 2-Chlorocyclopentanone is utilized in synthesizing various chemical compounds. For instance, it has been used in the synthesis of 2-anilinocyclopentanones, where it reacts with different aniline derivatives, showcasing its versatility in organic synthesis (Berbalk, Eichinger, & Decker, 1976).
Spectroscopy and Conformational Analysis
- It is subject to conformational analysis via NMR and IR spectroscopies and theoretical calculations. Such studies on this compound help understand its conformational isomerism, essential for predicting its reactivity and interactions in various chemical processes (Martins, Ducati, Tormena, & Rittner, 2009).
Chemical Reactions and Kinetics
- Research on the kinetics of chlorination of this compound in carbon tetrachloride, catalyzed by hydrogen chloride, provides insights into its reactivity and potential for further chemical modifications (Stamhuis, Maatman, & Joosten, 1986).
Ring-Opening and Cycloaddition Reactions
- This compound is involved in ring-opening and (4+3)-cycloaddition reactions with furans, leading to the formation of cyclopentanones and further exploring its reactivity in complex organic reactions (Gao & Harmata, 2013).
Reactivity in Alcoholysis Conditions
- Studies on its reactivity under alcoholysis conditions reveal its potential for generating various cyclic and acyclic compounds, highlighting its significance in synthetic organic chemistry (Föhlisch & Joachimi, 1987).
Chemical Sensitizing Efficiency
- It has been used to investigate the two-photon absorption property and photopolymerization sensitizing efficiency of asymmetrical benzylidene cyclopentanone dyes, indicating its potential in advanced material science and photonics (Wu, Shi, Zhao, & Wu, 2008).
Safety and Hazards
2-Chlorocyclopentanone is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid, skin corrosive/irritant, serious eye damage/eye irritant, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Mechanism of Action
Mode of Action
It’s known that the compound can participate in [3+2] cycloaddition reactions . This suggests that 2-Chlorocyclopentanone may interact with its targets through covalent bonding, leading to changes in the targets’ structure and function.
Biochemical Pathways
Given its participation in [3+2] cycloaddition reactions , it’s plausible that this compound could affect pathways involving cyclopentanone derivatives.
Result of Action
Given its participation in [3+2] cycloaddition reactions , it’s plausible that this compound could induce structural changes in its targets, potentially altering their function.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s reactivity and stability . .
Properties
IUPAC Name |
2-chlorocyclopentan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClO/c6-4-2-1-3-5(4)7/h4H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXDZFGRFZOQVBV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50883481 | |
Record name | Cyclopentanone, 2-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50883481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
694-28-0 | |
Record name | 2-Chlorocyclopentanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=694-28-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclopentanone, 2-chloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000694280 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Chlorocyclopentanone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60206 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Cyclopentanone, 2-chloro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Cyclopentanone, 2-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50883481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chlorocyclopentan-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.701 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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